Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-
Description
"Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-" is a hypercoordinated organotin compound characterized by a central tin atom bonded to three ethyl groups and a complex organic substituent (1-methylene-3-phenyl-2-propynyl). This substituent introduces a conjugated system of alkynyl and phenyl groups, which may influence its electronic properties and reactivity. Organostannanes like this are often studied for their applications in organic synthesis, catalysis, and materials science due to their unique stereoelectronic profiles .
Properties
CAS No. |
650605-97-3 |
|---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h4-6,8-9H,1H2;3*1H2,2H3; |
InChI Key |
PNLKQUUEVIIZML-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C(=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of triethylstannane with 1-methylene-3-phenyl-2-propynyl halides under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced stannane derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Organic Chemistry
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl) serves as a valuable reagent in organic synthesis. It is particularly useful for forming carbon-carbon bonds and synthesizing complex organic molecules. The compound's ability to stabilize reactive intermediates makes it an effective tool in various synthetic pathways, including cross-coupling reactions and radical processes.
Mechanism of Action
The synthesis of this stannane typically involves the reaction of triethylstannane with appropriate halides under controlled conditions. This process allows for selective formation while minimizing side reactions. The compound can also participate in reactions with Grignard reagents, further expanding its utility in organic synthesis.
Materials Science
Development of Organometallic Materials
Due to its unique structural features, stannane, triethyl(1-methylene-3-phenyl-2-propynyl) is utilized in the development of organometallic materials. These materials have applications in electronic devices, sensors, and catalysis. The compound's ability to form stable organometallic complexes enhances the properties of the resulting materials, making them suitable for advanced technological applications.
Interactions with Biomolecules
Research has shown that stannane, triethyl(1-methylene-3-phenyl-2-propynyl) may interact with various biological molecules, influencing cellular processes. Its interactions with enzymes or receptors can modulate their activity, suggesting potential therapeutic applications. However, the exact mechanisms and targets of these interactions remain subjects of ongoing investigation.
Potential Therapeutic Uses
The compound's biological activity indicates that it may have applications in medicinal chemistry and toxicology. Studies are exploring its effects on biochemical pathways and cellular functions, which could lead to new therapeutic strategies or drug development avenues.
Mechanism of Action
The mechanism of action of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Computational Analysis
The molecular geometry of hypercoordinated stannanes, including the target compound, has been extensively modeled using density functional theory (DFT). Key findings include:
- DFT Methods : The PBE0-GD3BJ method provides the most accurate predictions for solid-state geometries, while M05-2X is reliable for solution-state properties such as $^{119}\text{Sn}$ NMR chemical shifts .
- Hypercoordination: Unlike simpler triethylstannanes (e.g., triethyltin chloride), the target compound exhibits hypercoordination due to its bulky substituent, which stabilizes non-classical bonding interactions. This contrasts with tetracoordinated analogs like triethyl(vinyl)stannane, which lack extended conjugation .
Table 1: Computational Methods and Structural Features
| Compound | Coordination Number | Preferred DFT Method | Key Substituent Effect |
|---|---|---|---|
| Target Stannane | 5–6 (hypercoordinated) | PBE0-GD3BJ (solid-state) | Conjugated alkynyl-phenyl system |
| Triethyltin Chloride | 4 | B3LYP | Electronegative chloride ligand |
| Triethyl(vinyl)stannane | 4 | M06-2X | Less steric bulk, no conjugation |
Reactivity and Stability
- Thermal Stability: The target compound’s conjugated substituent likely enhances thermal stability compared to non-conjugated triethylstannanes, which are prone to decomposition at elevated temperatures. For example, triethyl aluminum (a non-tin analog) is highly flammable and reactive due to weaker Al–C bonds .
- Nucleophilic Reactivity: The electron-withdrawing propynyl group may reduce nucleophilic character at the tin center compared to triethyl(phenyl)stannane, which has stronger $\sigma$-donor substituents.
Spectroscopic Properties
- $^{119}\text{Sn}$ NMR Shifts : Hypercoordinated stannanes typically exhibit downfield shifts due to increased electron density at the tin center. For the target compound, shifts are expected to range between $-150$ to $-200$ ppm (similar to other hypercoordinated derivatives), whereas tetracoordinated stannanes like triethyltin hydride show shifts near $-100$ ppm .
Biological Activity
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- is an organotin compound that has garnered interest in various fields including organic synthesis, medicinal chemistry, and biological research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a central tin atom bonded to three ethyl groups and one propynyl group substituted with a phenyl ring. This configuration contributes to its reactivity and biological interactions. The molecular formula is CHSn, with a molecular weight of approximately 246.9 g/mol.
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- exhibits biological activity through several potential mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing various biochemical pathways. Ongoing research aims to identify the exact molecular targets involved.
- Cellular Processes : It may affect cellular processes by interacting with biomolecules such as proteins and nucleic acids, potentially altering cellular signaling pathways.
Antiproliferative Effects
Research has indicated that organotin compounds exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that certain organotin derivatives can inhibit cell growth by inducing apoptosis in cancer cells. The specific effects of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- on cancer cell lines require further investigation to establish its efficacy and mechanism of action.
Toxicological Profile
Organotin compounds are known for their toxicological properties. Studies have highlighted the potential mutagenicity and cytotoxicity associated with various organotin derivatives. Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- may exhibit similar properties, necessitating thorough toxicological assessments to evaluate its safety for potential therapeutic applications.
Research Findings
Recent studies have explored the biological activities of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- in detail:
Case Studies
-
Neuroprotective Applications :
- A study demonstrated that organotin compounds could protect neuronal cells from oxidative stress-induced apoptosis. Although specific data on Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- is limited, its structural similarity to other neuroprotective organotins suggests potential benefits in neuroprotection.
-
Anticancer Activity :
- In vitro studies have shown that similar organotin compounds can induce apoptosis in breast cancer cells via mitochondrial pathways. Future studies should focus on establishing whether Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- exhibits comparable effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
